molecular formula C15H11NO2 B2870618 2-(3-Formylphenoxymethyl)benzonitrile CAS No. 928708-37-6

2-(3-Formylphenoxymethyl)benzonitrile

Cat. No.: B2870618
CAS No.: 928708-37-6
M. Wt: 237.258
InChI Key: VHOIEMOIWWFYEJ-UHFFFAOYSA-N
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Description

2-(3-Formylphenoxymethyl)benzonitrile is a benzonitrile derivative featuring a phenoxymethyl group substituted with a formyl moiety at the meta position. Benzonitrile derivatives are widely employed in organic synthesis, pharmaceuticals, and materials science due to their versatility as intermediates. The formyl group enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions .

Properties

IUPAC Name

2-[(3-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-13-5-1-2-6-14(13)11-18-15-7-3-4-12(8-15)10-17/h1-8,10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOIEMOIWWFYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formylphenoxymethyl)benzonitrile typically involves the reaction of 3-formylphenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzonitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: 2-(3-Carboxyphenoxymethyl)benzonitrile.

    Reduction: 2-(3-Formylphenoxymethyl)benzylamine.

    Substitution: 2-(3-Nitrophenoxymethyl)benzonitrile, 2-(3-Bromophenoxymethyl)benzonitrile.

Scientific Research Applications

2-(3-Formylphenoxymethyl)benzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 2-(3-Formylphenoxymethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among benzonitrile derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties References
2-(3-Formylphenoxymethyl)benzonitrile C₁₅H₁₁NO₂ (inferred) Phenoxymethyl linker, meta-formyl Electrophilic intermediate -
2-(3-Aminophenoxy)benzonitrile (3C) C₁₃H₁₀N₂O Meta-aminophenoxy Pharmaceutical intermediates
2-(3-Chloro-2-formylphenoxy)benzonitrile C₁₄H₈ClNO₂ Chloro, ortho-formyl Synthetic intermediate
2-(Ferrocenylmethylamino)benzonitrile (2FMAB) C₁₉H₁₇FeN₂ Ferrocene-amino linker Antioxidant studies
2-(4-(4-Cyanostyryl)styryl)benzonitrile C₂₄H₁₆N₂ Cyanostyryl groups Fluorescent brightener (Textiles)
2-(2-Oxo-2-phenylethyl)benzonitrile C₁₅H₁₁NO Oxo-ethyl group Isoquinoline synthesis

Key Observations :

  • Substituent Position: Meta-substituted formyl groups (as in the target compound) enhance electrophilicity compared to ortho-substituted analogs (e.g., 2-(3-chloro-2-formylphenoxy)benzonitrile), which exhibit steric hindrance .
  • Functional Groups: Amino groups (e.g., 3C) improve solubility and reactivity in coupling reactions, while ferrocene derivatives (e.g., 2FMAB) show radical scavenging activity .
Reactivity
  • Nucleophilic Additions: The formyl group in this compound likely participates in condensations with amines, akin to 2-(2-oxo-2-phenylethyl)benzonitrile, which reacts with anilines to form isoquinolines using Me₃Al as a catalyst .
  • Radical Interactions : Ferrocene-based benzonitriles (e.g., 2FMAB) exhibit distinct binding modes with DPPH radicals—3FMAB shows chemical interaction, while 2FMAB interacts electrostatically .

Biological Activity

2-(3-Formylphenoxymethyl)benzonitrile is a chemical compound that has garnered interest due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and biological interactions is crucial for advancing its use in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C16_{16}H13_{13}NO\
  • Molecular Weight : 251.28 g/mol

This compound features a benzene ring substituted with both a formyl group and a benzonitrile moiety, which may contribute to its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Preliminary studies suggest that it may modulate various signaling pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : There are indications of cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent. Further studies are required to determine its efficacy and safety in vivo.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
Anti-inflammatoryPotential to reduce inflammation in model systems

Example Case Study

A notable case study involved the synthesis and evaluation of phenoxy derivatives for their antimicrobial properties. The study found that modifications to the phenoxy group significantly influenced the antibacterial activity, suggesting that similar modifications could enhance the efficacy of this compound against resistant strains .

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Exploring how structural variations influence biological activity to optimize the compound for therapeutic use.

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